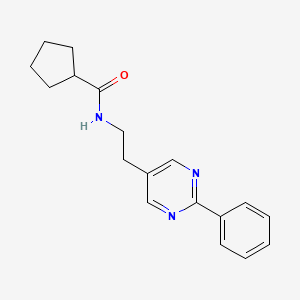

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of a 5-phenyl-1 H -pyrimidin-6-one scaffold in the search for biologically active compounds . The molecular activity and pharmacokinetic descriptors for styryl derivatives of N-substituted 5-phenyl-1 H -pyrimidin-6-one were predicted in silico via the SwissADME web service . New derivatives of 5-phenyl-2- [ ( E )-styryl]-1 H -pyrimidin-6-one were synthesized .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include styrylation reactions . The reactivity in these reactions was explained by the measurement and analysis of x-ray diffraction patterns of the starting substance .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Analgesic and Anti-inflammatory Agents : Derivatives of the compound have been synthesized and evaluated for their analgesic and anti-inflammatory potential. Certain compounds showed potency exceeding standard drugs, indicating their potential application in developing new therapeutic agents for pain and inflammation management, with observed low ulcer index in potent compounds (Chhabria et al., 2007).

Anticancer and Anti-inflammatory Activity

- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to inhibit cytotoxicity in cancer cell lines and 5-lipoxygenase, a key enzyme in the inflammation pathway, suggesting their dual therapeutic potential (Rahmouni et al., 2016).

Antiviral Activity

- Antiviral Compounds : Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed significant inhibition of retrovirus replication, highlighting their potential as antiviral agents. The research delineates the structure-activity relationship, contributing to the development of new drugs against retroviruses including HIV (Hocková et al., 2003).

Antibacterial Agents

- Chalcones, Pyrazolines, and Aminopyrimidines : These compounds have been synthesized and evaluated for their antibacterial activity against several bacterial strains. The study provides insights into developing new antibacterial agents to combat antibiotic-resistant bacteria (Solankee et al., 2009).

Chemical Synthesis and Antimicrobial Activity

- Pyridine Derivatives : Research into the synthesis of new pyrimidine derivatives with antimicrobial activity explores the potential of these compounds in addressing infectious diseases. This line of research opens avenues for the development of novel antimicrobial agents, contributing to the fight against microbial resistance (Mallikarjunaswamy et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(16-8-4-5-9-16)19-11-10-14-12-20-17(21-13-14)15-6-2-1-3-7-15/h1-3,6-7,12-13,16H,4-5,8-11H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFCVISHDOKJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)

![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)

![1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2414642.png)

![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)